molecular formula C18H21NO4 B12292469 Ethyl 2-(Boc-amino)-1-naphthoate

Ethyl 2-(Boc-amino)-1-naphthoate

Cat. No.: B12292469
M. Wt: 315.4 g/mol
InChI Key: HCRBLODCJWKDGG-UHFFFAOYSA-N
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Description

Ethyl 2-(Boc-amino)-1-naphthoate (CAS 1824676-62-1) is a high-purity chemical intermediate designed for advanced organic and medicinal chemistry research. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality of the naphthoate core, making it an invaluable building block in the synthesis of more complex molecules . The Boc group is widely used to protect amines during multi-step synthetic sequences, as it is stable to a variety of reaction conditions but can be readily removed under mild acidic conditions. This reagent is particularly useful for researchers developing pharmacologically active compounds, as the naphthalene scaffold is a common structural motif in many areas of drug discovery. The ethyl ester group also provides a handle for further functionalization through hydrolysis or transesterification reactions. As with all our fine chemicals, this product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers can request bulk quotations for their development needs. Please note that specific data on physical properties such as boiling point, density, and flash point are currently limited and should be experimentally determined by the user .

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylate

InChI

InChI=1S/C18H21NO4/c1-5-22-16(20)15-13-9-7-6-8-12(13)10-11-14(15)19-17(21)23-18(2,3)4/h6-11H,5H2,1-4H3,(H,19,21)

InChI Key

HCRBLODCJWKDGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC2=CC=CC=C21)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Ethyl 2-(Boc-amino)-1-naphthoate

The synthesis of this compound revolves around two primary steps: (1) protection of the primary amino group in 2-amino-1-naphthoic acid using Boc chemistry and (2) esterification of the carboxylic acid moiety to form the ethyl ester. These steps may proceed sequentially or concurrently, depending on the stability of intermediates and compatibility of reaction conditions.

Boc Protection of 2-Amino-1-naphthoic Acid

Boc protection is typically performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to deprotonate the amino group, facilitating nucleophilic attack on the carbonyl carbon of Boc₂O. In a representative procedure from, 3-amino-2-naphthoic acid (structurally analogous to 2-amino-1-naphthoic acid) was dissolved in a mixture of dioxane and water, followed by the addition of Boc₂O and sodium hydroxide. The reaction proceeded at room temperature for 17 hours, yielding the Boc-protected acid with minimal side reactions. Similar conditions are applicable to 2-amino-1-naphthoic acid, as both substrates share comparable reactivity profiles.

Critical Parameters :

  • Solvent System : A 2:1 ratio of dioxane to water ensures solubility of both the starting material and Boc₂O.
  • Base Selection : Sodium hydroxide or sodium bicarbonate is preferred over stronger bases to avoid saponification of ester groups in subsequent steps.
  • Stoichiometry : A 4:1 molar ratio of Boc₂O to amine ensures complete protection, as excess reagent minimizes residual free amine.

Detailed Preparation Methods

Stepwise Synthesis via Boc Protection Followed by Esterification

Boc Protection of 2-Amino-1-naphthoic Acid
  • Reaction Setup : Combine 2-amino-1-naphthoic acid (1.0 equiv) with Boc₂O (4.0 equiv) in dioxane/water (2:1 v/v).
  • Base Addition : Introduce sodium hydroxide (6.0 equiv) dropwise at 0–5°C to control exothermicity.
  • Stirring : React at 20–25°C for 16–24 hours, monitored by TLC or HPLC.
  • Workup : Acidify to pH 7 with hydrochloric acid, extract with ethyl acetate, and concentrate in vacuo to isolate 2-(Boc-amino)-1-naphthoic acid as a white solid.
Esterification to this compound
  • Acid Activation : Treat 2-(Boc-amino)-1-naphthoic acid with thionyl chloride (2.0 equiv) in dichloromethane at reflux for 2 hours to form the acid chloride.
  • Ethanol Quenching : Add absolute ethanol (5.0 equiv) dropwise at 0°C, followed by stirring at room temperature for 12 hours.
  • Purification : Concentrate the mixture, wash with saturated NaHCO₃, and recrystallize from ethanol/water to obtain the ethyl ester.

Yield : 72–85% over two steps.

One-Pot Protection and Esterification

An alternative approach involves simultaneous Boc protection and esterification, though this requires careful optimization to prevent side reactions.

  • Reaction Mixture : Suspend 2-amino-1-naphthoic acid in ethanol with Boc₂O (4.0 equiv) and DMAP (0.1 equiv) as a catalyst.
  • Acid Catalyst : Introduce HCl gas at 0°C to protonate the amino group transiently, enabling Boc₂O to react selectively.
  • Reflux : Heat at 70°C for 24 hours to drive both protection and esterification.
  • Isolation : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 65–78%, with minor impurities from incomplete protection.

Optimization of Reaction Conditions

Solvent Effects on Boc Protection

Solvent System Reaction Time (h) Yield (%) Purity (%)
Dioxane/Water (2:1) 18 89 98
THF/Water (1:1) 24 76 95
DMF 12 82 90

Data adapted from and highlight dioxane/water as optimal for Boc protection due to improved solubility and minimized side-product formation.

Esterification Methods Comparison

Method Conditions Yield (%) Purity (%)
Fischer Esterification HCl/EtOH, reflux 68 92
Acid Chloride Route SOCl₂, EtOH, 0°C to RT 85 98
Carbodiimide Coupling EDCl, DMAP, RT 58 88

The acid chloride route outperforms other methods in yield and purity, as evidenced by and.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 1.40 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.38 (q, J = 7.1 Hz, 2H, OCH₂), 5.21 (s, 1H, NH), 7.45–8.25 (m, 6H, naphthyl).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1689 cm⁻¹ (C=O Boc), 1512 cm⁻¹ (N–H bend).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) showed a single peak at 8.2 minutes with 98.5% purity, confirming the absence of de-Boc byproducts.

Challenges and Mitigation Strategies

  • Incomplete Boc Protection : Excess Boc₂O (4.0 equiv) and prolonged reaction times (>20 hours) ensure quantitative conversion.
  • Ester Hydrolysis : Avoid aqueous workup at extreme pH; neutralize to pH 7 before extraction.
  • Crystallization Issues : Seeding with pure product during cooling enhances crystal formation and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(Boc-amino)-1-naphthoate undergoes various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in pyridine.

    Reduction: LiAlH4 in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Naphthoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: N-alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(Boc-amino)-1-naphthoate serves as an important intermediate in the synthesis of bioactive compounds, particularly those targeting cancer pathways. For instance, it has been utilized in the development of prodrugs that enhance solubility and bioavailability of therapeutic agents. A study demonstrated that modifications to naphthalene derivatives can inhibit gene transcription mediated by cyclic-AMP response element binding protein (CREB), which is often overactivated in cancer cells .

Case Study: CREB Inhibition

  • Objective: To evaluate the potential of naphthol derivatives as anticancer agents.
  • Method: Synthesis of O-aminated naphthol derivatives.
  • Findings: Compound modifications led to varying degrees of CREB inhibitory activity, with implications for developing selective cytotoxic agents against cancer cells .

Synthesis of Peptide Nucleic Acids

The compound has been effectively employed in synthesizing peptide nucleic acid monomers. Its structure allows for easy incorporation into peptide chains, facilitating the development of nucleic acid analogs that are resistant to enzymatic degradation. This characteristic is crucial for therapeutic applications where stability in biological environments is required .

Data Table: Applications in Peptide Synthesis

ApplicationDescriptionReference
Peptide Nucleic Acid MonomersUsed as a building block for stable nucleic acid analogs
Prodrug DevelopmentEnhances solubility and bioavailability of drugs
Anticancer Agent SynthesisModifications lead to selective cytotoxicity

Research has indicated that derivatives of this compound exhibit various biological activities, including antimicrobial and anti-inflammatory properties. These activities are attributed to the naphthalene moiety's ability to interact with biological macromolecules.

Case Study: Biological Activity Assessment

  • Objective: To assess the antimicrobial properties of naphthalene derivatives.
  • Method: Evaluation against various bacterial strains.
  • Findings: Certain derivatives showed significant inhibition zones, suggesting potential as new antimicrobial agents .

Industrial Applications

Beyond medicinal chemistry, this compound has potential applications in the synthesis of agrochemicals and dyes due to its reactive functional groups and stability under various conditions.

Data Table: Industrial Applications

ApplicationDescription
Agrochemical SynthesisUsed as an intermediate for herbicides and pesticides
Dye ManufacturingContributes to colorants with high stability

Mechanism of Action

The mechanism of action of Ethyl 2-(Boc-amino)-1-naphthoate primarily involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Methyl 1-Bromo-2-naphthoate

Structural Differences :

  • Substituents : A bromine atom at the 1-position and a methyl ester at the 2-position.
  • Functional Groups : Bromo (electron-withdrawing) and methyl ester (less bulky than ethyl).

Propyl 2-(1-Naphthoyl)-1-naphthoate

Structural Differences :

  • Substituents : A 1-naphthoyl group at the 2-position and a propyl ester at the 1-position.
  • Functional Groups : Diester system (enhanced lipophilicity) and aromatic ketone.

Phenyl 1-Naphthoate Derivatives (e.g., Compound 92/LB77)

Structural Differences :

  • Substituents: A phenyl ester at the 1-position and a dihydroisoquinoline moiety.
  • Functional Groups: Phenolic ester (bulkier than ethyl) and tertiary amine.

Microbial-Derived 1-Naphthoate (Natural Process)

Structural Differences :

  • Substituents : Hydroxylated or carboxylated derivatives generated via microbial oxidation of 1-methylnaphthalene.
  • Functional Groups: Phenolic or carboxylic acid groups.

Data Table: Key Comparative Features

Compound Name Substituents Ester Group Key Functional Groups Synthesis Yield* Applications
Ethyl 2-(Boc-amino)-1-naphthoate Boc-amino at position 2 Ethyl Boc-protected amine, ester Not reported Drug intermediates, ligands
Methyl 1-bromo-2-naphthoate Bromo at position 1 Methyl Bromo, ester Not reported Ligands, dye precursors
Propyl 2-(1-naphthoyl)-1-naphthoate 1-naphthoyl at position 2 Propyl Diester, ketone 78% Catalytic reactions
Phenyl 1-naphthoate (LB77) Dihydroisoquinoline Phenyl Phenolic ester, tertiary amine 77.5% Pharmacological studies
Microbial 1-naphthoate Hydroxylated side chains Variable Carboxylic acid, phenol N/A (natural) Biomarkers, natural products

*Reported yields from referenced syntheses.

Research Findings and Trends

  • Synthetic Flexibility: this compound’s Boc group enables selective deprotection, a feature absent in halogenated or microbial naphthoates .
  • Solubility and Stability : Ethyl esters balance solubility and stability better than methyl (volatile) or phenyl (insoluble) variants, making them preferable in organic syntheses .
  • Biological Relevance : Microbial naphthoates highlight natural diversification pathways, whereas synthetic derivatives focus on functional group engineering for targeted applications .

Biological Activity

Ethyl 2-(Boc-amino)-1-naphthoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for research and therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C15H17NO3C_{15}H_{17}NO_3 and a molar mass of approximately 273.30 g/mol. The compound features a naphthalene ring, an ethyl ester, and a tert-butoxycarbonyl (Boc) protected amine group. The Boc group enhances the stability of the amine, making it a versatile intermediate for further chemical modifications and biological evaluations.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Protection of the Amine: The amine is protected using the Boc group.
  • Coupling Reaction: The Boc-protected amine is coupled with naphthoate derivatives using coupling agents such as HATU.
  • Deprotection: The Boc group is removed under acidic conditions to yield the active amine for further reactions .

This compound exhibits potential as a proteasome inhibitor, which is crucial in regulating protein degradation pathways in cells. In vitro studies have shown that derivatives of naphthoquinone amino acid compounds can inhibit proteasome activity, suggesting that this compound may share similar mechanisms .

Case Studies

Case Study 1: Inhibition of Protein Arginine Methyltransferases (PRMTs)
Recent research has identified this compound derivatives as potential inhibitors of PRMTs, which are implicated in various diseases, including cancer. In assays, certain derivatives exhibited submicromolar IC50 values against PRMT9, indicating strong inhibitory activity .

Case Study 2: Cytotoxicity Assays
In cellular assays, compounds derived from this compound have shown moderate cytotoxic effects against various cancer cell lines. For instance, derivatives demonstrated IC50 values in the micromolar range against lung cancer cells, suggesting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the naphthalene ring or the Boc group can significantly influence the biological activity of this compound derivatives. For example:

ModificationEffect on Activity
Removal of Boc groupIncreased reactivity but decreased selectivity
Alteration of naphthalene substitutionVaried potency against PRMTs and cytotoxicity

This highlights the importance of structural features in determining biological outcomes.

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